molecular formula C9H11ClFN B582815 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 148940-94-7

6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B582815
CAS No.: 148940-94-7
M. Wt: 187.642
InChI Key: INNMZPPLAARVHQ-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN It is a fluorinated derivative of indanamine, characterized by the presence of a fluorine atom at the 6th position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoroindanone.

    Reduction: The 6-fluoroindanone is reduced to 6-fluoro-2,3-dihydro-1H-inden-1-ol using a reducing agent such as sodium borohydride.

    Amination: The 6-fluoro-2,3-dihydro-1H-inden-1-ol is then subjected to amination using ammonia or an amine source under suitable conditions to yield 6-fluoro-2,3-dihydro-1H-inden-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces simpler amines or hydrocarbons.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
  • ®-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride

Uniqueness

6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the specific position of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with tailored biological and physical properties.

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNMZPPLAARVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679089
Record name 6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148940-94-7, 1191908-44-7
Record name 6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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